

The Impact of SZM679 on TNF-Induced Cell Death: A Technical Guide

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Compound of Interest

Compound Name: SZM679

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This technical guide provides an in-depth analysis of the potent and selective RIPK1 inhibitor, **SZM679**, and its impact on Tumor Necrosis Factor (TNF)-induced cell death. This document details the mechanism of action of **SZM679**, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.

Introduction to TNF-Induced Cell Death and the Role of RIPK1

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation and immunity.[1] Binding of TNF to its receptor, TNFR1, can trigger a diverse range of cellular responses, including cell survival, inflammation, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] The cellular outcome is determined by a complex interplay of signaling proteins that form distinct complexes.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that acts as a molecular switch in TNF signaling.[2] Upon TNF- α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival and inflammatory pathways.[3] However, under conditions where pro-survival signaling is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex. The composition of this secondary complex

determines the mode of cell death. In the presence of active Caspase-8, the cell undergoes apoptosis.[3][4][5] Conversely, when Caspase-8 is inhibited or absent, RIPK1 interacts with RIPK3 to form a complex called the necrosome.[3][4] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis, which results in lytic cell death and the release of pro-inflammatory cellular contents.[3][6][7][8]

Given the role of necroptosis in various inflammatory and neurodegenerative diseases, the inhibition of RIPK1 kinase activity has emerged as a promising therapeutic strategy.

SZM679: A Potent and Selective RIPK1 Inhibitor

SZM679 is a potent, orally active, and selective inhibitor of RIPK1 kinase activity.[6][9][10] Its high selectivity for RIPK1 over other kinases, including the closely related RIPK3, makes it a valuable tool for dissecting the specific role of RIPK1 kinase activity in cellular processes and a promising candidate for therapeutic development.

Mechanism of Action

SZM679 exerts its anti-necrotic effects by directly inhibiting the kinase activity of RIPK1.[6] This inhibition prevents the autophosphorylation of RIPK1, a crucial step for the recruitment and activation of RIPK3 and the subsequent formation of the functional necrosome.[3][6] By blocking the phosphorylation cascade at its apex, **SZM679** effectively halts the downstream events of necroptosis, including the phosphorylation of RIPK3 and MLKL, and ultimately preserves cell viability.[6]

Quantitative Data on SZM679 Efficacy

The potency and selectivity of **SZM679** have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter	Value	Target	Assay Type	Reference
Binding Affinity (Kd)	8.6 nM	RIPK1	Radioligand Binding Assay	[6] [9] [10]
Binding Affinity (Kd)	>5000 nM	RIPK3	Radioligand Binding Assay	[6] [9]
Anti-Necrosis Activity (EC50)	2 nM	TNF-induced necroptosis	Cell Viability Assay (L929 & HT-29 cells)	[6]

Table 1: In Vitro Efficacy of **SZM679**

Model	Dose Range	Effect	Reference
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in mice	10-40 mg/kg (i.p.)	Dose-dependent protection from hypothermia and death	[6]

Table 2: In Vivo Efficacy of **SZM679**

Cell Line	SZM679 Concentration	Treatment Duration	Effect	Reference
Necrotic HT-29 cells	1 μ M	6 hours	Inhibition of RIPK1, RIPK3, and MLKL phosphorylation	[6]

Table 3: Inhibition of Necroptosis Signaling by **SZM679**

Experimental Protocols

This section provides detailed methodologies for key experiments to study the impact of **SZM679** on TNF-induced cell death.

Induction of Necroptosis in Cell Culture

This protocol describes a reliable method to induce necroptosis in susceptible cell lines such as human colon adenocarcinoma HT-29 or mouse fibrosarcoma L929 cells.

Materials:

- HT-29 or L929 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Human or mouse TNF- α (depending on the cell line)
- SMAC mimetic (e.g., Birinapant, SM-164)
- Pan-caspase inhibitor (e.g., z-VAD-FMK)
- **SZM679**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- Cell culture plates (e.g., 96-well for viability assays, 6-well for western blotting)

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Prepare stock solutions of TNF- α , SMAC mimetic, z-VAD-FMK, and **SZM679** in their respective solvents (typically sterile water for TNF- α and DMSO for the small molecules).
- On the day of the experiment, prepare working solutions of the compounds in complete cell culture medium.

- Pre-treat the cells with the desired concentrations of **SZM679** or vehicle (DMSO) for 1-2 hours.
- To induce necroptosis, add the necroptotic stimulus cocktail containing TNF- α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100-500 nM), and a pan-caspase inhibitor (e.g., 20-50 μ M) to the wells.
- Incubate the cells for the desired time period (e.g., 6-24 hours).
- Proceed with downstream analysis such as cell viability assays or western blotting.

Cell Viability Assay

This protocol outlines the use of a commercially available ATP-based assay (e.g., CellTiter-Glo®) to quantify cell viability.

Materials:

- Cells treated as described in section 4.1 in a 96-well plate
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
- Luminometer

Procedure:

- Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Express the results as a percentage of the viability of untreated control cells.

Western Blot Analysis of Necroptosis Signaling Proteins

This protocol details the detection of key phosphorylated proteins in the necroptosis pathway.

Materials:

- Cells treated as described in section 4.1 in 6-well plates
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells with lysis buffer on ice.
- Clarify the lysates by centrifugation and collect the supernatant.

- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Develop the blot using an ECL substrate and visualize the protein bands using an imaging system.

Immunoprecipitation of the Necrosome Complex

This protocol describes the isolation of the necrosome to analyze the interaction of its components.

Materials:

- Cells treated as described in section 4.1
- Ice-cold PBS
- Immunoprecipitation (IP) lysis buffer (e.g., a non-denaturing buffer like Triton X-100 based buffer) with protease and phosphatase inhibitors
- Protein A/G magnetic beads or agarose beads
- Primary antibody for immunoprecipitation (e.g., anti-RIPK3)
- Wash buffer

- Elution buffer or Laemmli sample buffer
- Materials for western blotting (as described in section 4.3)

Procedure:

- Lyse the cells in IP lysis buffer.
- Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.
- Add fresh protein A/G beads to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elute the immunoprecipitated proteins from the beads.
- Analyze the eluted proteins by western blotting using antibodies against the components of the necrosome (RIPK1, RIPK3, MLKL).

Visualizations of Signaling Pathways and Workflows

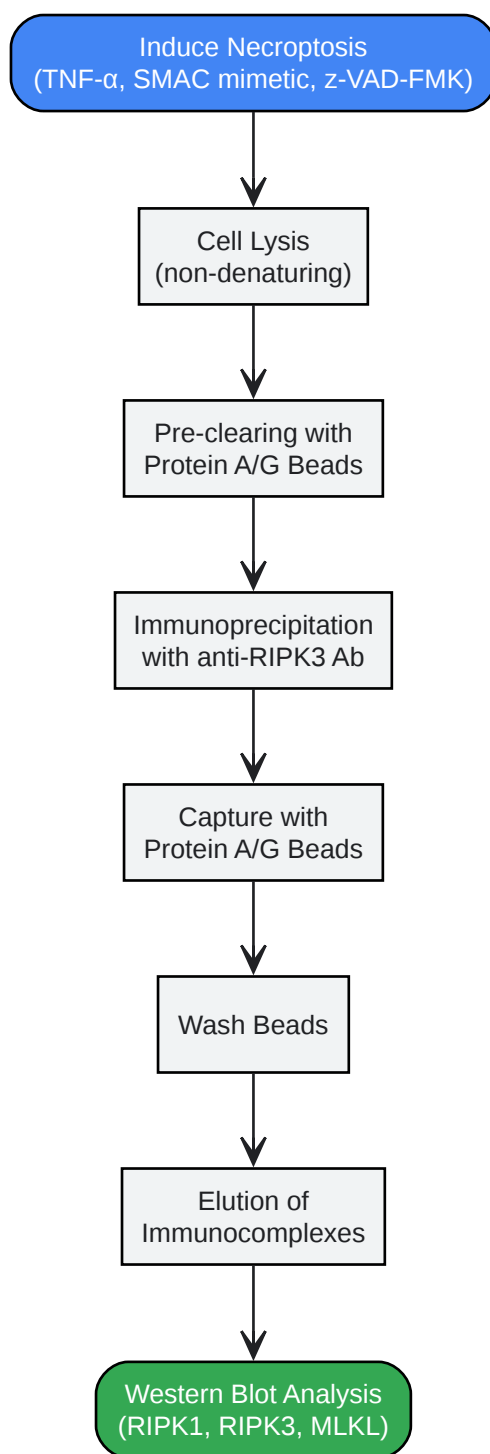
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: TNF- α signaling pathway leading to survival, apoptosis, or necroptosis.



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Caption: Experimental workflow for Western Blot analysis.



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